molecular formula C9H7F4NO3 B1581019 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 28202-30-4

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B1581019
CAS RN: 28202-30-4
M. Wt: 253.15 g/mol
InChI Key: JHPMFMSCHNLTQM-UHFFFAOYSA-N
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Description

“2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This molecule is substituted with a methyl group (CH3), a nitro group (NO2), and a tetrafluoroethoxy group (OCF2CF2H) .


Synthesis Analysis

The synthesis of nitro compounds like this can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene” can be deduced from its name. It has a benzene ring, which is a six-carbon ring with alternating double bonds. The 2-methyl indicates a methyl group attached to the second carbon of the benzene ring. The 4-nitro indicates a nitro group attached to the fourth carbon. The 1-(1,1,2,2-tetrafluoroethoxy) indicates a tetrafluoroethoxy group attached to the first carbon .


Chemical Reactions Analysis

The nitro group in the compound is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can undergo various chemical reactions, including reduction to amines and reaction with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene” can vary. Nitro compounds generally have high dipole moments, falling between 3.5 D and 4.0 D, depending on the nature of the substituent . They also have strong infrared bands at about 1550 cm−1 and 1375 cm−1 .

Scientific Research Applications

Molecular Electronic Devices

The nitroamine redox center in molecules similar to 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is utilized in molecular electronic devices. These devices exhibit significant on-off peak-to-valley ratios and negative differential resistance, indicating their potential in advanced electronic applications (Chen et al., 1999).

Magnetic and Electronic Properties

Compounds similar to 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene have been studied for their unique magnetic and electronic properties. For instance, certain derivatives demonstrate antiferromagnetic exchange interactions among spins in specific configurations, hinting at possible applications in magnetic materials and spintronics (Fujita et al., 1996).

Chemical Structure and Crystallography

The detailed study of the chemical structure and crystallography of related compounds provides insights into molecular interactions and stability. Understanding the dihedral angles, distances between atoms, and molecular interactions through C-H...O bonds offers valuable information for material science and crystal engineering (Li et al., 2005).

Synthetic Chemistry and Intermediates

Derivatives of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene are pivotal in synthetic chemistry. They serve as potent intermediates for synthesizing oxygen-functionalized aromatic compounds, expanding the toolbox available for organic synthesis and material design (Nakamura et al., 2003).

Optical Storage and Materials

Certain nitroamine-containing compounds are integral in the development of azo polymers for reversible optical storage. Their ability to exhibit cooperative motion of polar side groups in amorphous polymers opens doors for advanced optical materials and data storage technologies (Meng et al., 1996).

properties

IUPAC Name

2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-5-4-6(14(15)16)2-3-7(5)17-9(12,13)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMFMSCHNLTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182467
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

28202-30-4
Record name 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28202-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-2-methyl-4-nitrophenetole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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